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Compound of Interest

5-Bromo-2-

Compound Name: methoxyphenethylamine
hydrobromide

CAS No.: 206559-44-6

Cat. No.: B1273614

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-2-
methoxyphenethylamine hydrobromide. Due to the limited availability of experimental
spectra for this specific compound, this document presents predicted spectroscopic data and
compares it with experimental data from the closely related and well-characterized compound,
4-Bromo-2,5-dimethoxyphenethylamine (2C-B). This guide is intended to serve as a reference
for the identification and characterization of 5-Bromo-2-methoxyphenethylamine
hydrobromide and similar compounds.

Chemical Properties
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Property Value

) 5-Bromo-2-methoxyphenethylamine
Chemical Name

hydrobromide
2-(5-Bromo-2-methoxyphenyl)ethanamine
Synonyms )
hydrobromide
Molecular Formula CoH13Br2.NO
Molecular Weight 311.01 g/mol
Melting Point 201-204 °C
CAS Number 206559-44-6

Predicted Spectroscopic Data for 5-Bromo-2-
methoxyphenethylamine

As experimental spectra for 5-Bromo-2-methoxyphenethylamine hydrobromide are not
readily available, predicted data for the freebase form is presented below. It is important to note
that the hydrobromide salt would exhibit slight differences, particularly in the amine region of
the *H NMR and IR spectra, due to the presence of the ammonium salt.

Predicted *H NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.3 d 1H Ar-H
~7.0 dd 1H Ar-H
~ 6.8 d 1H Ar-H
~ 3.8 S 3H -OCHs
~3.0 t 2H -CHz2-NH:
~2.8 t 2H Ar-CHz-
~ 1.5 (broad) S 2H -NH:z
Predicted 3C NMR (Carbon NMR) Data
Chemical Shift (ppm) Assighment
~ 156 Ar-C-O
~ 132 Ar-C-Br
~130 Ar-CH
~128 Ar-CH
~ 115 Ar-CH
~112 Ar-C-CH:z
~ 56 -OCHs
~ 42 -CH2-NH:z
~35 Ar-CHa-
Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Assignment

3400-3300 N-H stretch (amine)
3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
1600, 1480 C=C stretch (aromatic)
1250 C-O stretch (aryl ether)
1050 C-N stretch

820 C-H bend (aromatic)
600-500 C-Br stretch

Predicted Mass Spectrometry (MS) Data

mlz Interpretation
230/232 Molecular ion [M]* (presence of Br isotopes)
201/203 [M - CH2NH2]*

Comparative Experimental Data for 4-Bromo-2,5-
dimethoxyphenethylamine (2C-B)

The following tables summarize the experimental spectroscopic data for 2C-B, a structurally

similar compound. This data can be used as a reference for interpreting the spectra of 5-

Bromo-2-methoxyphenethylamine hydrobromide.

1H NMR Data for 2C-B

No publicly available detailed experimental *H NMR data was found in the search results.

13C NMR Data for 2C-B

No publicly available detailed experimental 13C NMR data was found in the search results.
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Infrared (IR) Spectroscopy Data for 2C-B
No publicly available detailed experimental IR data was found in the search results.

Mass Spectrometry (MS) Data for 2C-B[1]

m/z Relative Intensity Interpretation

Molecular ion [M+H]™* (for ESI-

261 Low
MS)
230 High [M - NHz]*
Isotopic peak for [M - NH2]*
232 High PIep [ ]
due to &Br
172 Moderate Further fragmentation
136 Moderate Further fragmentation

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data
discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or D20).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

» 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
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of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
o Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

o Thin Film: If the sample is a liquid, a thin film can be cast between two salt plates (e.qg.,
NaCl or KBr).

o ATR: Place the solid or liquid sample directly on the crystal of an Attenuated Total
Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

» Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons to
generate charged fragments.
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o ESI-MS: Infuse the sample solution into the ESI source to generate protonated or
deprotonated molecular ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. The isotopic pattern for bromine (:°Br and 8!Br in approximately
a 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound.
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Caption: General workflow for the identification of an organic compound using spectroscopic
methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1273614?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-Dimethoxyphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-Dimethoxyphenethylamine
https://www.benchchem.com/product/b1273614/docs#spectroscopic-analysis-of-5-bromo-2-methoxyphenethylamine-hydrobromide-a-comparative-guide
https://www.benchchem.com/product/b1273614/docs#spectroscopic-analysis-of-5-bromo-2-methoxyphenethylamine-hydrobromide-a-comparative-guide
https://www.benchchem.com/product/b1273614/docs#spectroscopic-analysis-of-5-bromo-2-methoxyphenethylamine-hydrobromide-a-comparative-guide
https://www.benchchem.com/product/b1273614/docs#spectroscopic-analysis-of-5-bromo-2-methoxyphenethylamine-hydrobromide-a-comparative-guide
https://www.benchchem.com/product/b1273614?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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